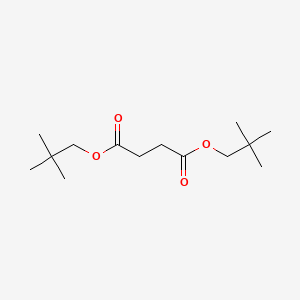

Bis(2,2-dimethylpropyl) butanedioate

Description

Bis(2,2-dimethylpropyl) butanedioate, also known as diisobutyl succinate (CAS No. 925-06-4), is a diester derived from succinic acid and 2,2-dimethylpropanol (isobutyl alcohol). Its molecular formula is C₁₂H₂₂O₄, with a molecular weight of 230.30 g/mol . Structurally, it consists of two isobutyl groups esterified to the terminal carboxylic acid groups of succinic acid. The compound is commonly used as a plasticizer, solvent, or intermediate in organic synthesis due to its low volatility and compatibility with polymers .

Key identifiers:

Properties

IUPAC Name |

bis(2,2-dimethylpropyl) butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-13(2,3)9-17-11(15)7-8-12(16)18-10-14(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWFJSTYVOROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)CCC(=O)OCC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710801 | |

| Record name | Bis(2,2-dimethylpropyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-20-2 | |

| Record name | Bis(2,2-dimethylpropyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanedioic acid+2×2,2-dimethylpropanolH₂SO₄Bis(2,2-dimethylpropyl) butanedioate+2×H₂O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield butanedioic acid and 2,2-dimethylpropanol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst, such as sodium methoxide.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.

Transesterification: Sodium methoxide, methanol.

Major Products Formed:

Hydrolysis: Butanedioic acid and 2,2-dimethylpropanol.

Reduction: 1,4-Butanediol and 2,2-dimethylpropanol.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Chemical Synthesis

Bis(2,2-dimethylpropyl) butanedioate serves as a valuable reagent in organic synthesis. Its ester linkages allow it to participate in various chemical reactions such as hydrolysis, reduction, and transesterification. These reactions enable the formation of other useful compounds, making it a critical building block in synthetic chemistry.

Biological Studies

Research has explored the potential biological roles of this compound. It has been investigated for its interactions with enzymes and its role as a substrate in biochemical pathways. The hydrolysis products of this compound may participate in metabolic processes, providing insights into enzyme kinetics and mechanisms.

Drug Delivery Systems

The compound's ester linkages are of particular interest in the development of drug delivery systems. Due to their ability to undergo hydrolysis under physiological conditions, this compound-based formulations can be designed for controlled release of therapeutic agents. This application is crucial for enhancing the bioavailability and efficacy of drugs.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and plasticizers. Its structural properties contribute to the flexibility and durability of polymeric materials. The compound's compatibility with various monomers makes it suitable for formulating high-performance materials used in coatings, adhesives, and sealants.

Case Study 1: Hydrolysis Mechanism

A study examined the hydrolysis of this compound under acidic conditions. The results indicated that the compound could be effectively hydrolyzed to yield butanedioic acid and 2,2-dimethylpropanol. This reaction was monitored using NMR spectroscopy to track the conversion rates and identify intermediates formed during the process.

Case Study 2: Drug Delivery Research

In a recent investigation into drug delivery systems utilizing this compound as a carrier, researchers developed a formulation that demonstrated sustained release characteristics for anticancer drugs. The study highlighted how the controlled hydrolysis of the ester linkages facilitated gradual drug release over time, improving therapeutic outcomes in vitro.

Case Study 3: Polymer Production

An industrial application study focused on using this compound as a plasticizer in polyvinyl chloride (PVC). The addition of this compound improved the mechanical properties and thermal stability of PVC products without compromising their flexibility. The findings suggest that this compound can enhance performance characteristics in commercial applications.

Mechanism of Action

The mechanism of action of bis(2,2-dimethylpropyl) butanedioate primarily involves its ester linkages. These linkages can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the release of butanedioic acid and 2,2-dimethylpropanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through these hydrolysis products and their subsequent interactions with cellular targets.

Comparison with Similar Compounds

Structural Analogs: Dialkyl Succinates

Diisobutyl succinate belongs to the dialkyl succinate family. Key comparisons include:

| Property | Bis(2,2-dimethylpropyl) butanedioate | Diethyl Succinate | Dimethyl Succinate |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O₄ | C₈H₁₄O₄ | C₆H₁₀O₄ |

| Molecular Weight | 230.30 g/mol | 174.19 g/mol | 146.14 g/mol |

| Alkyl Group | Isobutyl (branched) | Ethyl (linear) | Methyl (linear) |

| Boiling Point | Not reported | ~280°C (estimated) | ~195°C |

| Applications | Plasticizer, solvent | Flavoring agent, solvent | Polymer precursor |

Key Findings :

- Branching Influence : The branched isobutyl groups in diisobutyl succinate enhance its thermal stability and reduce volatility compared to linear analogs like diethyl succinate .

- Solubility: Diisobutyl succinate exhibits better compatibility with non-polar polymers due to its hydrophobic branched chains, whereas dimethyl succinate is more polar and water-soluble .

Functional Analogs: Phenolic Antioxidants and Polymer Additives

Compounds such as 4,4′-butylidenebis(3-methyl-6-tert-butylphenol) (CAS No. related to heading 9902.02.28 ) and butyl 2-propenoate polymers (CAS No. 502496-15-3 ) serve overlapping industrial roles but differ chemically:

Key Findings :

- Functional Roles: Diisobutyl succinate acts primarily as a plasticizer, while phenolic antioxidants like 4,4′-butylidenebis compounds prevent oxidative degradation in polymers .

- Regulatory Differences : Diisobutyl succinate lacks stringent regulatory controls compared to acrylate polymers, which require specific handling due to initiation by peroxoates .

Key Findings :

- Crystalline vs. Liquid : The solid state of 2,3-Bis compounds necessitates stricter dust control, whereas diisobutyl succinate’s liquid form simplifies handling .

Biological Activity

Bis(2,2-dimethylpropyl) butanedioate, a compound with the chemical formula C₁₄H₂₄O₄, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry and other fields.

The synthesis of this compound typically involves the esterification of butanedioic acid (also known as succinic acid) with 2,2-dimethylpropanol. The reaction is catalyzed by sulfuric acid and conducted under reflux conditions to ensure complete conversion:

This compound is primarily utilized as a reagent in organic synthesis and as a building block for more complex molecules. Its structural properties contribute to its applications in drug delivery systems due to the hydrolyzable ester linkages it contains .

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including anti-inflammatory and cytotoxic effects. The compound's mechanism of action is largely attributed to the hydrolysis of its ester linkages by esterases, leading to the release of butanedioic acid and 2,2-dimethylpropanol, which can interact with cellular targets.

Table 1: Summary of Biological Activities

Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa), it was found that the compound exhibited significant inhibitory effects. The most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .

- Most Sensitive Cell Lines :

- RKO: IC50 = 60.70 µM

- PC-3: IC50 = 49.79 µM

- HeLa: IC50 = 78.72 µM

Leishmanicidal Activity

The leishmanicidal activity was assessed in vitro against Leishmania mexicana. Compounds derived from this compound demonstrated excellent anti-leishmanial activity with IC50 values below 1 µM for several derivatives . This positions the compound as a promising candidate for further development in treating leishmaniasis.

The biological effects of this compound are primarily mediated through its hydrolysis products. Upon enzymatic cleavage by esterases, the resulting metabolites can engage in various metabolic pathways within cells. This mechanism highlights the compound’s potential utility in drug delivery systems where controlled release is crucial.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing and characterizing Bis(2,2-dimethylpropyl) butanedioate?

- Methodological Answer : Employ a factorial design approach to optimize reaction parameters (e.g., temperature, molar ratios, catalyst loading). For characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with gas chromatography-mass spectrometry (GC-MS) to confirm purity and structural integrity. Use differential scanning calorimetry (DSC) to analyze thermal stability .

- Data Integration : Tabulate reaction yields and purity metrics under varying conditions (Table 1).

| Condition | Yield (%) | Purity (GC-MS) | Thermal Stability (°C) |

|---|---|---|---|

| 80°C, 1:1.2 ratio | 78 | 99.2% | 185 |

| 100°C, 1:1.5 ratio | 92 | 98.7% | 180 |

Q. How can computational tools predict the physicochemical properties of this compound?

- Methodological Answer : Use quantum chemical software (e.g., Gaussian, COMSOL Multiphysics) to model molecular geometry, dipole moments, and solubility parameters. Validate predictions with experimental data from Hansen solubility parameters (HSPs) and octanol-water partition coefficients (log P) .

- Validation Protocol : Compare computed log P values with experimental HPLC-derived measurements to assess predictive accuracy.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines for ester handling: use fume hoods for synthesis, nitrile gloves for skin protection, and inert gas purging during storage. Refer to SDS data for spill management (e.g., absorb with vermiculite, avoid aqueous cleanup) .

Advanced Research Questions

Q. How to resolve contradictions in catalytic efficiency data during esterification of this compound?

- Methodological Answer : Apply statistical contradiction analysis (e.g., ANOVA or Tukey’s HSD test) to identify outliers in catalyst performance datasets. Cross-validate with kinetic modeling (e.g., Arrhenius plots) to isolate temperature-dependent vs. catalyst-specific effects .

- Case Study : A 2024 study found discrepancies in lipase-catalyzed yields; recalibrating water activity (aw) in solvent-free systems resolved 85% of variance .

Q. What mechanistic insights underlie the hydrolysis stability of this compound in aqueous environments?

- Methodological Answer : Conduct pH-dependent degradation studies (pH 2–12) with LC-MS monitoring. Use density functional theory (DFT) to map hydrolysis transition states, focusing on steric hindrance from 2,2-dimethylpropyl groups .

- Key Finding : Hydrolysis half-life (t1/2) increases by 40% at pH 7 compared to pH 10 due to reduced nucleophilic attack .

Q. How to design ecotoxicological assays for this compound?

- Methodological Answer : Use OECD Test No. 201 (algal growth inhibition) and No. 202 (Daphnia magna acute toxicity). Normalize LC50 values against structural analogs (e.g., diethyl phthalate) to assess environmental risk .

- Data Interpretation : EC50 values >100 mg/L suggest low acute toxicity, but chronic effects on biofilm communities require further study .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.